2-[3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
2-[3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a nitro group, an isoindoline-1,3-dione moiety, and a tetrahydrobenzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the isoindoline-1,3-dione derivative, which is then reacted with a nitro-substituted propanoic acid derivative under controlled conditions. The resulting intermediate is further reacted with a tetrahydrobenzothiophene derivative to yield the final product. Reaction conditions often include the use of organic solvents such as toluene or dichloromethane, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and catalytic hydrogenation for reduction reactions. Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions. Substitution reactions may involve halogenating agents or nucleophiles like amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine derivative, while oxidation can lead to the formation of nitroso or nitro derivatives .
Scientific Research Applications
2-[3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 2-[3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The isoindoline-1,3-dione moiety can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. The tetrahydrobenzothiophene ring may contribute to the compound’s binding affinity to certain receptors .
Comparison with Similar Compounds
Similar Compounds
(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid: Shares the isoindoline-1,3-dione and nitro group but lacks the tetrahydrobenzothiophene ring.
5-Nitro-2-isoindoline-1,3-dione: Similar in structure but with different substituents on the isoindoline-1,3-dione moiety.
Uniqueness
2-[3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tetrahydrobenzothiophene ring differentiates it from other similar compounds and contributes to its specific applications in scientific research .
Properties
IUPAC Name |
2-[3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O6S/c21-17(26)16-10-4-1-2-7-13(10)31-18(16)22-14(25)8-9-23-19(27)11-5-3-6-12(24(29)30)15(11)20(23)28/h3,5-6H,1-2,4,7-9H2,(H2,21,26)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUYZZNLFRPREA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCN3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-])C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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